

Meta-analysis of clinical trial data for Lasofoxifene in postmenopausal women

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Compound of Interest

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Meta-analysis of Lasofoxifene in Postmenopausal Women: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), in postmenopausal women. The data presented herein is aggregated from key clinical trials, including the Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene (PEARL) trial, the Osteoporosis Prevention And Lipid lowering (OPAL) studies, and pivotal Phase 3 trials on vaginal atrophy.

Efficacy of Lasofoxifene: A Quantitative Overview

Lasofoxifene has demonstrated efficacy in several key areas of postmenopausal health, including reducing the risk of osteoporotic fractures, decreasing the incidence of estrogen receptor-positive (ER+) breast cancer, and alleviating symptoms of vaginal atrophy.

Osteoporosis and Fracture Risk Reduction

The PEARL trial, a large-scale, randomized, double-blind, placebo-controlled study, was instrumental in evaluating the effect of Lasofoxifene on bone health.

Endpoint	Placebo	Lasofexifene (0.25 mg/day)	Lasofexifene (0.5 mg/day)
Vertebral Fracture Risk Reduction (at 3 years)	-	31%	42%
Non-vertebral Fracture Risk Reduction (at 5 years)	-	Not Statistically Significant	24%
Change in Lumbar Spine Bone Mineral Density (BMD) (at 5 years)	-	+2.8%	+2.9%
Change in Femoral Neck Bone Mineral Density (BMD) (at 5 years)	-	+2.8%	+2.9%

Breast Cancer Risk Reduction

The PEARL trial also investigated the potential of Lasofexifene in reducing the risk of ER+ breast cancer.^{[1][2]}

Endpoint	Placebo	Lasofexifene (0.25 mg/day)	Lasofexifene (0.5 mg/day)
ER+ Breast Cancer Risk Reduction (at 5 years)	-	Not Statistically Significant	81% (invasive)
Total Breast Cancer Risk Reduction (at 5 years)	-	Not Statistically Significant	79%

Amelioration of Vaginal Atrophy

Two identical, 12-week, randomized, double-blind, placebo-controlled Phase 3 trials assessed the efficacy of Lasofoxifene in treating moderate to severe symptoms of vaginal atrophy.[3][4][5]

Endpoint (Change from Baseline at 12 weeks)	Placebo	Lasofoxifene (0.25 mg/day)	Lasofoxifene (0.5 mg/day)
Decrease in Severity of Most Bothersome Symptom	-	Significant Improvement	Significant Improvement
Decrease in Vaginal pH	-	Significant Decrease	Significant Decrease
Increase in Superficial Cells (%)	-	Significant Increase	Significant Increase
Decrease in Parabasal Cells (%)	-	Significant Decrease	Significant Decrease

Experimental Protocols

The clinical trials of Lasofoxifene were designed to be robust and adhere to high standards of clinical research.

PEARL Trial (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene)

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 8,556 women aged 59 to 80 years with a bone mineral density T-score of -2.5 or less at the femoral neck or spine.[6][7]
- Intervention: Participants were randomly assigned to receive either Lasofoxifene (0.25 mg/day or 0.5 mg/day) or a matching placebo for 5 years. All participants also received daily calcium and vitamin D supplementation.

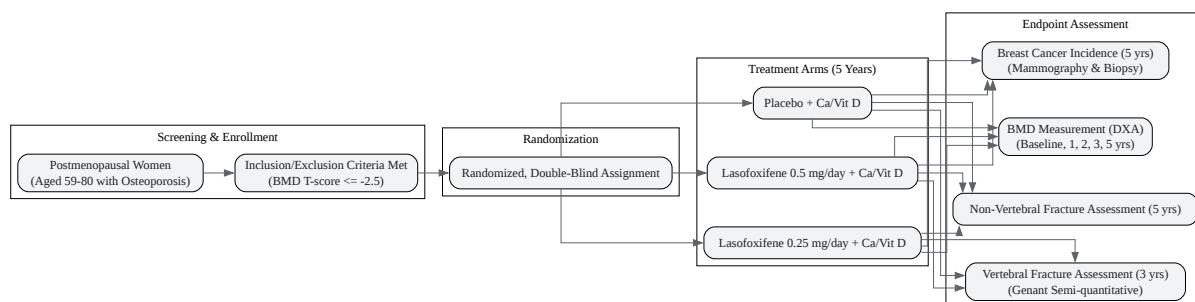
- Key Methodologies:
 - Vertebral Fracture Assessment: Lateral spine radiographs were evaluated at baseline and at 3 years. New vertebral fractures were identified using the Genant semi-quantitative grading scale, a visual scoring system that classifies fractures as mild, moderate, or severe based on the percentage of vertebral height reduction.[\[8\]](#)[\[9\]](#)
 - Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femoral neck was measured at baseline and at 1, 2, 3, and 5 years using dual-energy X-ray absorptiometry (DXA).
 - Breast Cancer Assessment: All participants underwent mammography at baseline and then annually. Any suspicious findings were further investigated with biopsy.

Vaginal Atrophy Phase 3 Trials

- Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled trials.[\[3\]](#)[\[4\]](#)
- Participants: Postmenopausal women with moderate to severe symptoms of vaginal atrophy.
- Intervention: Participants were randomized to receive oral Lasofoxifene (0.25 mg/day or 0.5 mg/day) or placebo.[\[3\]](#)[\[4\]](#)
- Key Methodologies:
 - Assessment of Most Bothersome Symptom: Participants self-assessed the severity of their most bothersome vaginal symptom (e.g., dryness, itching, pain with intercourse) using a validated questionnaire at baseline and throughout the study.
 - Vaginal pH Measurement: A healthcare professional collected a sample of vaginal fluid to measure the pH level at baseline and at the end of the study.
 - Vaginal Cytology: A sample of vaginal epithelial cells was collected via a smear.[\[5\]](#) The percentages of parabasal (immature) and superficial (mature) cells were determined by microscopic examination to assess the estrogenic effect on the vaginal lining.

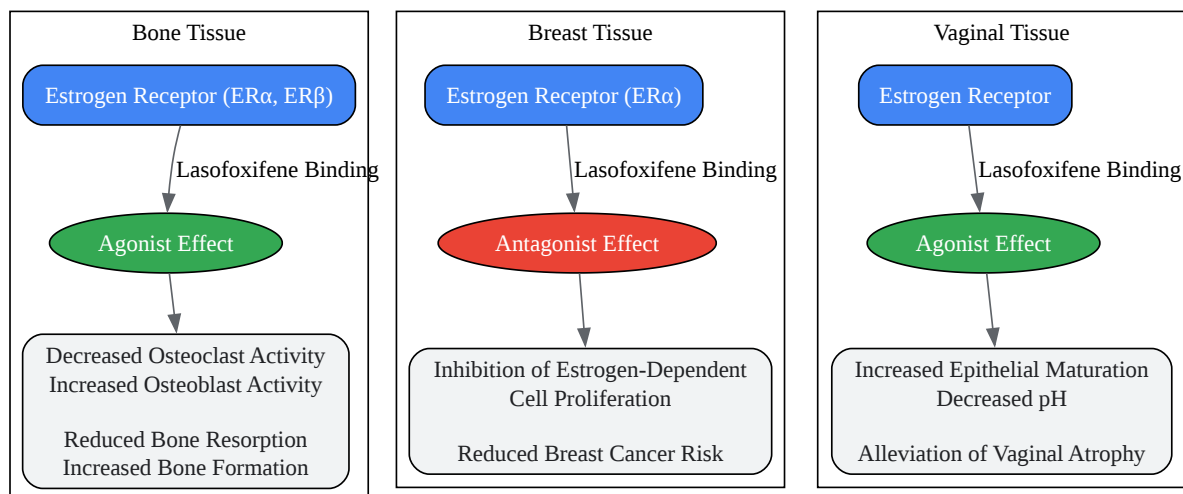
Visualizing the Pathways and Processes

To further elucidate the experimental workflow and the mechanism of action of Lasofoxifene, the following diagrams are provided.



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PEARL Trial Workflow



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Lasofoxifene's Mechanism

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